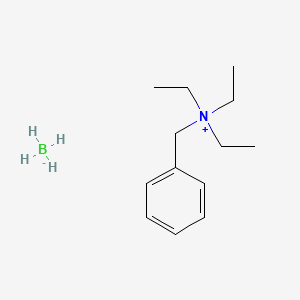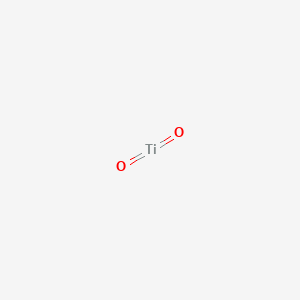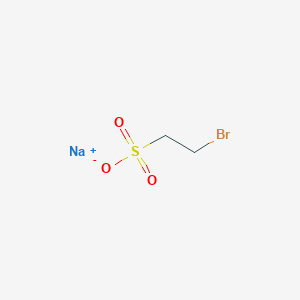
sodium;2-bromoethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-bromoethanesulfonate: is a chemical compound with the molecular formula C₂H₄BrNaO₃S . It is known for its role as a methanogenesis inhibitor during anaerobic digestion processes . This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-bromoethanesulfonate can be synthesized through the reaction of ethylene dibromide with sodium sulfite in an aqueous solution. The process involves heating a mixture of ethylene dibromide, alcohol, and water to boiling, followed by the addition of a sodium sulfite solution . The reaction mixture is then refluxed, and the product is extracted using boiling alcohol .
Industrial Production Methods: In industrial settings, the production of sodium 2-bromoethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization from alcohol and dried in an oven .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-bromoethanesulfonate primarily undergoes substitution reactions. It reacts with various nucleophiles, leading to the formation of different products. For example, it reacts with lithium sulfinated polysulfones to yield sulfoethylated polysulfones .
Common Reagents and Conditions:
Nucleophiles: Sodium sulfite, lithium sulfinated polysulfones
Conditions: Refluxing in alcohol, aqueous solutions
Major Products:
Sulfoethylated polysulfones: Formed through the reaction with lithium sulfinated polysulfones
Wissenschaftliche Forschungsanwendungen
Sodium 2-bromoethanesulfonate is widely used in scientific research due to its inhibitory effects on methanogenesis. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Investigated for its effects on bacterial growth inhibition.
Medicine: Studied for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action of sodium 2-bromoethanesulfonate involves the inhibition of methanogenesis. It acts by interfering with the metabolic pathways of methanogenic microorganisms, leading to the accumulation of intermediates such as formate . This inhibition is crucial for studying competing reactions like homoacetogenesis in mixed cultures .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptoethanesulfonate (coenzyme M): A structural analog that also inhibits methanogenesis.
2-Bromoethanol: Another halomethane compound with similar inhibitory effects.
Uniqueness: Sodium 2-bromoethanesulfonate is unique due to its specific inhibitory action on methanogenesis, making it a valuable tool in anaerobic digestion studies and other research applications .
Eigenschaften
IUPAC Name |
sodium;2-bromoethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOAHXBHLWKNF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)
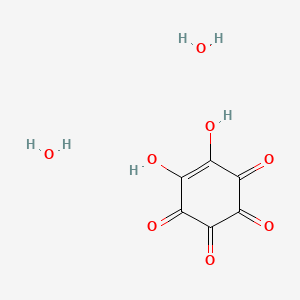
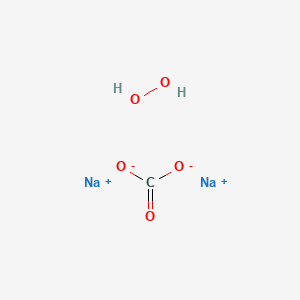
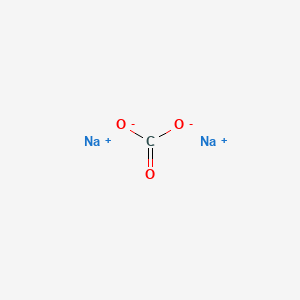
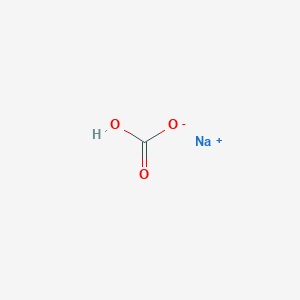
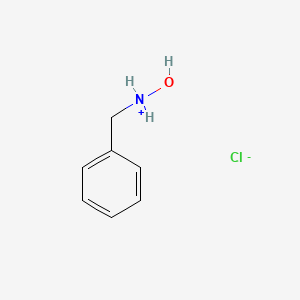
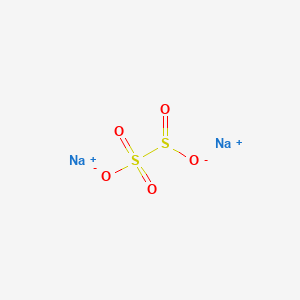
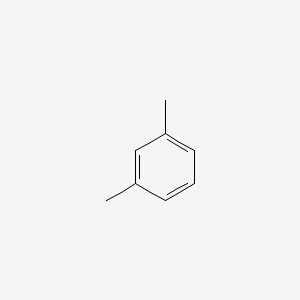
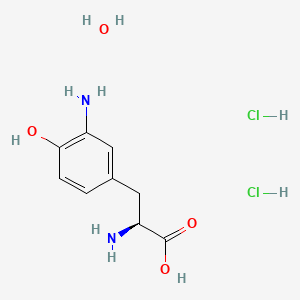
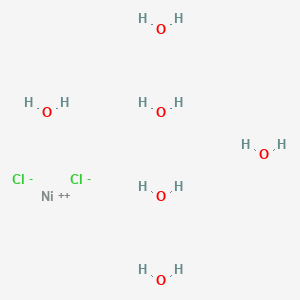

![[(dimethylsilylamino)-methylsilyl]methane](/img/structure/B7800737.png)
